N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine
CAS No.:
Cat. No.: VC18412974
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N4O |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 1-cyano-2-methyl-3-(oxolan-2-ylmethyl)guanidine |
| Standard InChI | InChI=1S/C8H14N4O/c1-10-8(12-6-9)11-5-7-3-2-4-13-7/h7H,2-5H2,1H3,(H2,10,11,12) |
| Standard InChI Key | LNHAKIFYOPLTHG-UHFFFAOYSA-N |
| Canonical SMILES | CN=C(NCC1CCCO1)NC#N |
Introduction
Chemical Identity and Structural Features
N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine belongs to the guanidine class, distinguished by its trifunctional substituents. The IUPAC name, 1-cyano-2-methyl-3-(oxolan-2-ylmethyl)guanidine, reflects its core structure:
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A cyano group (-C≡N) at the N-terminus, enhancing electrophilicity and hydrogen-bonding potential.
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A tetrahydrofuran-2-ylmethyl group, introducing chirality and hydrophobicity from the oxolane ring.
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A methylguanidine moiety, contributing to basicity and metal-coordination capabilities.
The compound’s canonical SMILES notation, CN=C(NCC1CCCO1)NC#N, and InChIKey LNHAKIFYOPLTHG-UHFFFAOYSA-N, provide unambiguous identifiers for computational modeling and database curation. Its three-dimensional conformation features a planar guanidine core with the THF ring adopting an envelope conformation, optimizing steric interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 1-cyano-2-methyl-3-(oxolan-2-ylmethyl)guanidine |
| SMILES | CN=C(NCC1CCCO1)NC#N |
| InChIKey | LNHAKIFYOPLTHG-UHFFFAOYSA-N |
Synthesis and Optimization
The synthesis of N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine typically involves a multistep protocol:
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Aldehyde Preparation: Tetrahydrofuran-2-carbaldehyde is generated via oxidation of tetrahydrofurfuryl alcohol or reduction of furan derivatives.
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Condensation Reaction: The aldehyde reacts with N-methylguanidine in the presence of a cyanating agent (e.g., cyanamide) under inert conditions. A nucleophilic addition-elimination mechanism facilitates the formation of the guanidine backbone, with the THF group introduced via alkylation .
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, yielding >85% purity in optimized batches.
Critical parameters include temperature control (20–40°C), pH modulation (neutral to slightly basic), and solvent selection (polar aprotic solvents like DMF) . Side reactions, such as over-alkylation or cyano group hydrolysis, are mitigated by stoichiometric precision and anhydrous conditions.
Physicochemical Properties
The compound’s properties are influenced by its hybrid polar-apolar structure:
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Solubility: Moderately soluble in water (≈15 mg/mL at 25°C) due to the guanidine’s hydrophilicity, with enhanced solubility in THF (≈120 mg/mL) and DMSO.
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Stability: Stable under ambient conditions but susceptible to photodegradation; storage at -20°C in amber vials is recommended.
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Acidity/Basicity: The guanidine group confers strong basicity (pKa ≈ 12.5), while the cyano group remains inert under physiological pH .
Spectroscopic data include:
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IR: ν(C≡N) at 2240 cm⁻¹, ν(N-H) at 3350 cm⁻¹.
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NMR (D₂O): δ 3.85–3.70 (m, THF protons), δ 3.10 (s, N-CH₃), δ 2.95 (t, CH₂-S).
Applications in Research and Industry
Drug Discovery
The compound serves as a precursor for histamine H₂ receptor antagonists and kinase inhibitors. Its THF group improves pharmacokinetic profiles by reducing hepatic clearance .
Materials Science
Functionalization with polymeric matrices (e.g., polyurethanes) enhances thermal stability, with decomposition temperatures exceeding 300°C.
Chemical Biology
Comparative Analysis with Guanidine Derivatives
The THF-containing derivative exhibits superior CNS penetration compared to mercaptoethyl analogs , while its larger steric profile may reduce off-target effects relative to simpler guanidines .
Future Directions and Challenges
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Toxicology Studies: Acute toxicity (LD₅₀) and long-term effects remain uncharacterized.
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Synthetic Scalability: Transitioning from batch to flow chemistry could improve yield and reduce costs.
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Target Identification: Proteomic screening (e.g., affinity chromatography) is needed to elucidate molecular targets.
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